
N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a type of heterocycle, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the angles and lengths of the chemical bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amide group could participate in hydrolysis reactions, while the thiadiazole ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could affect its solubility in different solvents .科学的研究の応用
Anticancer Activity
The 2-aminothiazole derivatives exhibit promising anticancer properties. Researchers have synthesized various analogs of this compound, exploring their potential as chemotherapeutic agents. These derivatives interfere with cancer cell growth, induce apoptosis, and inhibit tumor progression. Further investigations into their mechanism of action and efficacy against specific cancer types are ongoing .
Antioxidant Properties
The 2-aminothiazole-based compounds demonstrate antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. These molecules may play a role in preventing age-related diseases and reducing oxidative damage in tissues .
Antimicrobial Effects
Certain 2-aminothiazole derivatives exhibit antimicrobial properties. They can inhibit the growth of bacteria, fungi, and other pathogens. Researchers have explored their potential as novel antibiotics or antifungal agents. The structural variations of these compounds influence their effectiveness against specific microbial strains .
Anti-Inflammatory Potential
The 2-aminothiazole scaffold also shows promise as an anti-inflammatory agent. These derivatives modulate inflammatory pathways, potentially alleviating conditions associated with chronic inflammation. Further studies are needed to elucidate their specific targets and mechanisms of action .
Targeting PI3K and mTOR
One specific derivative, N-(2-chloro-5-(2-acetylaminobenzo[d]thiazol-6-yl)pyridin-3-yl)-4-fluorophenylsulfonamide, acts as a dual inhibitor of PI3K and mTOR pathways. It displays toxicity when administered orally, making it a potential candidate for cancer therapy .
TrmD Inhibitors
Among the synthesized compounds, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide stands out. It exhibits strong antimicrobial activity and has high affinity for the TrmD inhibitor’s binding site. This suggests its potential as an antimicrobial agent .
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-3-27-16-10-8-15(9-11-16)21-17(25)12-28-20-24-23-19(29-20)22-18(26)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKVZKQHCNMZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

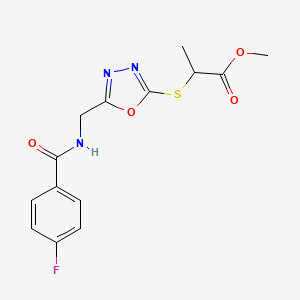
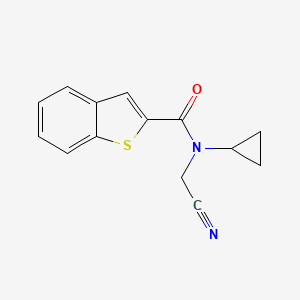
![N-(4-ethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2653185.png)
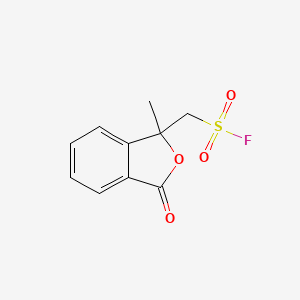
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2653187.png)
![N-(5-chloro-2-methylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2653189.png)
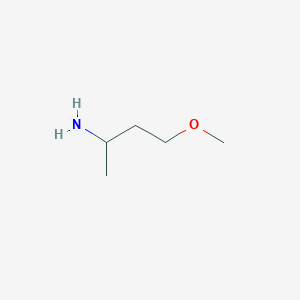
![Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2653195.png)
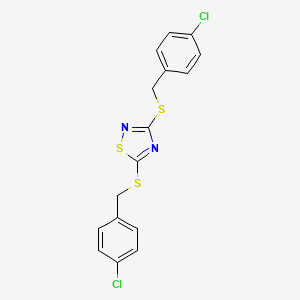

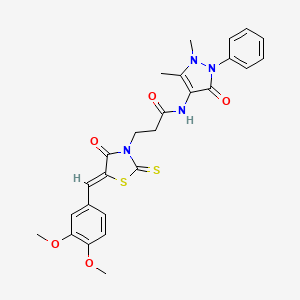
![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2653205.png)